Abamectin B1a is a natural product found in Streptomyces avermitilis and Saccharomyces cerevisiae with data available.
The avermectins are a series of macrocyclic lactone derivatives with potent anthelmintic properties. A commonly used therapy in recent times has been based on oral or parenteral administration of avermectins, which are macrocyclic lactones produced by fermentation of various, carefully prepared laboratory broths using the soil micro-organism Streptomyces avermitilis. They show activity against a broad range of nematodes and arthropod parasites of domestic animals at dose rates of 300 microgram/kg or less. Unlike the macrolide or polyene antibiotics, they lack significant antibacterial or antifungal activity. (L829)
See also: Abamectin B1B (related).
Avermectin B1A
CAS No.: 65195-55-3
Cat. No.: VC21340777
Molecular Formula: C48H72O14
Molecular Weight: 873.1 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 65195-55-3 |
---|---|
Molecular Formula | C48H72O14 |
Molecular Weight | 873.1 g/mol |
IUPAC Name | (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
Standard InChI | InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
Standard InChI Key | RRZXIRBKKLTSOM-XPNPUAGNSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
SMILES | CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Canonical SMILES | CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Appearance | White to Off-White Solid |
Melting Point | 203-205 °C |
Chemical Structure and Properties
Molecular Composition and Identification
Avermectin B1a is a macrocyclic lactone disaccharide with a complex chemical structure characterized by a 16-membered macrocyclic lactone core. It differs from ivermectin, another popular avermectin family member, by a double bond between carbons 22 and 23 . The compound has a distinct chemical identity outlined in the following table:
Property | Value |
---|---|
Molecular Formula | C48H72O14 |
Molecular Weight | 873.09 g/mol |
CAS Registry Number | 65195-55-3 |
Physical Form | Powder |
Color | White to light yellow |
Boiling Point | 940.9±65.0 °C (Predicted) |
Solubility | ≥143.4 mg/mL in DMSO; ≥11.86 mg/mL in EtOH with ultrasonic; insoluble in H2O |
pKa | 12.42±0.70 (Predicted) |
Stability | Hygroscopic |
Chemical Nomenclature
The systematic chemical name for Avermectin B1a is (10E,14E,16E)-(1R,4S,5′S,6S,6′R,8R,12S,13S,20R,21R,24S)-21,24-dihydroxy-6′-isopropyl-5′,11,13,22-tetramethyl-2-oxo-(3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene)-6-spiro-2′-(5′,6′-dihydro-2′H-pyran)-12-yl 2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-3-O-methyl-α-L-arabino-hexopyranoside . This extensive nomenclature reflects the complex structural arrangement of atoms within the molecule.
Biosynthesis and Production
Biosynthetic Pathway
The biosynthesis of Avermectin B1a in Streptomyces avermitilis involves a sophisticated genetic machinery encoded by a cluster of genes that has been fully sequenced . The biosynthetic process can be divided into four primary stages:
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Synthesis of avermectin aglycone catalyzed by polyketide synthases
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Modification of the aglycone structure
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Synthesis of modified sugar components
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Glycosylation of the avermectin aglycone with the modified sugars
Enzymatic Processes
The initial polyketide synthase complex requires four essential proteins (AVES 1, AVES 2, AVES 3, and AVES 4) to synthesize the avermectin aglycone backbone . The enzyme system uses either isobutyryl CoA or 2-methylbutyryl CoA as a starter substrate, after which seven acetate units and five propionate units are sequentially added to produce the avermectin "A" or "B" series, respectively .
Further enzymatic modifications involve several specialized enzymes:
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AveE (cytochrome P450 monooxygenase) - catalyzes cyclization between C6 and C8 to form a furan ring
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AveF (keto reductase) - reduces the keto group on C5 to a hydroxyl group using NAD(P)H
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AveC - acts as a dehydratase between C22–C23 in module 2
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AveD (methyltransferase) - requires S-adenosylmethionine (SAM) as a cofactor
Intermediates in Biosynthesis
Studies on the biosynthetic pathway have identified key intermediates. Two furan ring-free aglycones, 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a and B2a, have been isolated from the fermentation broth of blocked S. avermitilis mutants. These compounds, along with 5-keto avermectin B2a aglycone, have been established as intermediates in the avermectin biosynthetic pathway immediately preceding avermectin aglycones .
Mechanism of Action
Effects on Invertebrate Nervous Systems
Avermectin B1a exerts its antiparasitic effects primarily by binding to glutamate-gated chloride channels found in invertebrate nerve and muscle cells . This binding causes hyperpolarization of these cells, resulting in paralysis and eventual death of the target organisms . This selective mechanism provides efficacy against parasites while maintaining a favorable safety margin for mammals.
Correlation Between Activity and Mechanism
At the lobster neuromuscular junction, Avermectin B1a reduces the input resistance of muscle fibers in both control Ringer's solution and in Ringer's solution where Co²⁺ substitutes for Ca²⁺ . This observation aligns with the calcium-independent stimulation of GABA release seen with synaptosomes. Importantly, research has established a strong correlation between antiparasitic activity and GABA-releasing potency among various Avermectin B1a derivatives, suggesting that neurotransmitter modulation forms the fundamental basis of its antiparasitic efficacy .
Pharmacological Applications
Veterinary Medicine
As the principal component of abamectin, Avermectin B1a serves as a potent anthelmintic in veterinary medicine, effectively controlling a wide range of parasitic nematodes in livestock . The compound is administered orally to horses and other animals for deworming purposes . While resistance to abamectin-based anthelmintics exists, it remains less prevalent than resistance to other classes of veterinary antiparasitic compounds .
Agricultural Applications
In agriculture, Avermectin B1a functions as an insecticide, acaricide (miticide), and nematicide . It effectively controls various crop pests and has found application in controlling fire ants in certain settings . The compound's unique mechanism of action provides an important tool in integrated pest management strategies.
Emerging Applications
Research continues to explore novel applications for Avermectin B1a and related compounds. These include potential use as:
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Treatments for various parasite-induced ailments in both humans and animals
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Anti-alcohol therapies (avermectins have been studied for this purpose)
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Anti-inflammatory agents (related compound ivermectin is being investigated in this context)
Environmental Fate and Toxicology
Degradation in Soil
The environmental persistence of Avermectin B1a varies considerably depending on soil conditions. Studies have documented its degradation patterns across different soil types, as illustrated in the following table:
Compound | Parameter | Pappelacker | 18 Acres | Marsillargues |
---|---|---|---|---|
Avermectin B1a | DT50 (days) | 25.4 | 11.6 | 52.2 |
Avermectin B1a | DT90 (days) | 84.4 | 38.6 | 173.3 |
8α-oxo-avermectin B1a | DT50 (days) | 20.9 | - | 49.5 |
8α-oxo-avermectin B1a | DT90 (days) | 69.3 | - | 164.4 |
8α-hydroxy-avermectin B1a | DT50 (days) | 27.7 | - | 50.3 |
8α-hydroxy-avermectin B1a | DT90 (days) | 92.1 | - | 167.1 |
4,8α-dihydroxy-avermectin B1a | DT50 (days) | 99.7 | - | 41.5 |
4,8α-dihydroxy-avermectin B1a | DT90 (days) | 331.2 | - | 137.8 |
8α-oxo-4-hydroxy-avermectin B1a | DT50 (days) | 192.2 | - | 22.2 |
8α-oxo-4-hydroxy-avermectin B1a | DT90 (days) | 638.4 | - | 73.7 |
This data demonstrates that half-life (DT50) values range from 11.6 to 52.2 days, while complete degradation times (DT90) span from 38.6 to 173.3 days, highlighting the variability in environmental persistence across different conditions .
Structure-Activity Relationships and Chemical Modifications
Strategic Modification Sites
The 4-position of Avermectin B1a has been extensively studied as a modification site. Various chemical groups including acyl, amino, and thio moieties have been introduced at this position to alter physicochemical properties such as solubility, stability, and distribution without compromising the compound's potency . Additionally, modification of the terminal sugar has proven effective in enhancing potency and biological activity for anthelmintic applications .
Pharmacological Significance
Avermectin B1a is notably significant as the only avermectin used in both agricultural and pharmaceutical applications . This dual utility underscores the compound's importance and has driven extensive research into optimizing its properties through chemical modifications.
Research Developments and Future Directions
Resistance Management
While resistance to avermectin-based compounds is less common than to other anthelmintic classes, it remains a growing concern . Ongoing research focuses on understanding resistance mechanisms and developing strategies to mitigate their impact, including combination therapies and rotation protocols.
Analytical Methodologies
Advanced analytical techniques continue to refine our understanding of Avermectin B1a's chemical structure, metabolism, and environmental fate. These methodologies enable more precise detection of the compound and its metabolites in various matrices, supporting both research and regulatory efforts.
Novel Derivative Development
The established correlation between structural modifications and biological activity continues to drive the development of novel Avermectin B1a derivatives with enhanced properties. These efforts aim to address challenges such as resistance, environmental persistence, and application-specific efficacy.
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